2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide
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Overview
Description
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a benzoyl group attached to a hydrazine moiety, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide typically involves the reaction of 3-methylbenzoyl chloride with N-phenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylbenzoyl)-N-methylhydrazinecarboxamide
- 2-(3-methylbenzoyl)-N-phenylhydrazine
- 2-(4-methylbenzoyl)-N-phenylhydrazinecarboxamide
Uniqueness
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide is unique due to its specific substitution pattern on the benzoyl and phenyl rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-6-5-7-12(10-11)14(19)17-18-15(20)16-13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYQECYXWBDZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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